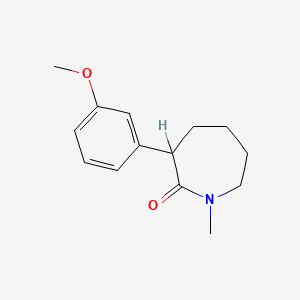

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Übersicht

Beschreibung

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as a derivative of 2H-azepinone, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The general synthetic route includes:

- Formation of the Azepinone Ring : The initial step involves the cyclization of appropriate precursors to form the azepinone structure.

- Substitution Reactions : The incorporation of the 3-methoxyphenyl group is achieved through electrophilic aromatic substitution or nucleophilic addition methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily linked to its interactions with neurotransmitter receptors and potential antibacterial effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one, which shares structural similarities with this compound. These compounds demonstrated significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 mg/mL |

| Escherichia coli | 12 mg/mL |

| Klebsiella pneumonia | 8 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

These findings suggest that hexahydro derivatives may possess similar antibacterial properties due to their structural characteristics and interaction with bacterial cell membranes .

Neuropharmacological Activity

The compound's neuropharmacological profile indicates potential interactions with central nervous system receptors, particularly those related to cannabinoid activity. Research has shown that certain azepinones can act as CB1 receptor antagonists, influencing pathways associated with pain relief and mood regulation . The binding affinity and antagonistic potency were evaluated through functional assays, revealing varying degrees of effectiveness compared to established cannabinoid antagonists.

The proposed mechanism for the biological activity of this compound involves:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., CB1) alters neurotransmission pathways.

- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Metabolic Pathways : Potential modulation of metabolic pathways associated with inflammation and infection response.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of related compounds, researchers found that derivatives similar to this compound exhibited significant inhibition against multiple strains of bacteria. This study involved in vitro testing against clinical isolates and demonstrated that these compounds could serve as potential alternatives to traditional antibiotics .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of azepinone derivatives on patients with chronic pain conditions. Participants receiving treatments containing these compounds reported reduced pain levels and improved quality of life metrics compared to placebo groups. These findings support the hypothesis that hexahydro derivatives may have therapeutic applications in pain management .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidepressant Drug Development

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is primarily recognized as an intermediate in the synthesis of antidepressant medications. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a candidate for further development in treating mood disorders. Research indicates that derivatives of this compound exhibit pharmacological activity similar to established antidepressants, suggesting a pathway for new drug formulations .

Case Study: Synthesis of Meptazinol

Meptazinol, an analgesic and anxiolytic drug, has been synthesized using this compound as a key intermediate. The synthetic route involves several steps where this compound acts as a precursor, demonstrating its utility in pharmaceutical chemistry .

Use as a Plasticizer

Recent studies have indicated that this compound can be utilized in the production of plastic materials. It acts as a plasticizer, improving the flexibility and durability of polymers. This application highlights the compound's versatility beyond pharmaceutical uses .

Environmental Safety Studies

As part of regulatory compliance, this compound has been included in health and safety studies to assess its environmental impact and toxicity profiles. These studies are crucial for understanding the compound's safety in industrial applications, particularly regarding its effects on human health and ecosystems .

Analyse Chemischer Reaktionen

Hydrolysis of the Lactam Ring

The lactam ring undergoes hydrolysis under acidic or basic conditions to yield linear derivatives.

Reduction Reactions

The carbonyl group in the lactam can be reduced to form secondary amines.

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Hexahydro-3-(3-methoxyphenyl)-1-methylazepane |

| NaBH₄/I₂ | MeOH, 0–25°C | Partial reduction may yield hemiaminal intermediates . |

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

| Reaction | Reagents | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(3-Methoxy-4-nitrophenyl)-substituted azepinone |

| Bromination | Br₂/FeBr₃ | 3-(3-Methoxy-4-bromophenyl)-substituted azepinone |

N-Alkylation/Acylation

The methyl group on the nitrogen limits further alkylation, but acylation is feasible under strong conditions.

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | AcCl, pyridine | 1-Acetyl-3-(3-methoxyphenyl)azepan-2-one |

Methoxide Elimination

The methoxy group may undergo demethylation under harsh conditions.

| Reagents | Conditions | Products |

|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3-(3-Hydroxyphenyl)-substituted azepinone |

Ring-Opening Polymerization

While not directly reported for this compound, analogous caprolactams undergo polymerization.

| Initiator | Conditions | Products |

|---|---|---|

| Anionic (e.g., NaH) | 200–250°C | Polyamide with pendant methoxyphenyl groups |

Comparative Stability Data

Key physicochemical properties influencing reactivity:

| Property | Value | Source |

|---|---|---|

| Melting Point | 97–98°C (analog) | |

| Solubility | >10 mg/mL in DMSO | |

| LogP | 1.59 (predicted) |

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQDDXKEGCTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992143 | |

| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71592-43-3 | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.